(E)-3-(anthracen-9-yl)-1-phenylprop-2-en-1-one
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Overview
Description
(E)-3-(anthracen-9-yl)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(anthracen-9-yl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. In this case, anthracene-9-carbaldehyde and acetophenone are used as the starting materials. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the product is complete .
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(anthracen-9-yl)-1-phenylprop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
(E)-3-(anthracen-9-yl)-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (E)-3-(anthracen-9-yl)-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophiles such as thiol groups in proteins. This can lead to the inhibition of enzyme activity and disruption of cellular processes. Additionally, the aromatic rings can participate in π-π stacking interactions, which can influence the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(Anthracen-9-yl)-3-(3-nitrophenyl)prop-2-en-1-one
- (E)-1-(Anthracen-9-yl)-3-(4-nitrophenyl)prop-2-en-1-one
- (E)-1-(Anthracen-9-yl)-3-(2-nitrophenyl)prop-2-en-1-one
Uniqueness
(E)-3-(anthracen-9-yl)-1-phenylprop-2-en-1-one is unique due to its specific substitution pattern and the presence of both anthracene and phenyl groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research .
Properties
CAS No. |
53744-36-8 |
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Molecular Formula |
C23H16O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(E)-3-anthracen-9-yl-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C23H16O/c24-23(17-8-2-1-3-9-17)15-14-22-20-12-6-4-10-18(20)16-19-11-5-7-13-21(19)22/h1-16H/b15-14+ |
InChI Key |
HTNKWVPCJOMMPQ-CCEZHUSRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
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